N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1040637-04-4
VCID: VC11947258
InChI: InChI=1S/C22H20N4O3S/c1-26-21(28)20-19(15(12-23-20)14-8-4-3-5-9-14)25-22(26)30-13-18(27)24-16-10-6-7-11-17(16)29-2/h3-12,23H,13H2,1-2H3,(H,24,27)
SMILES: CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4OC
Molecular Formula: C22H20N4O3S
Molecular Weight: 420.5 g/mol

N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

CAS No.: 1040637-04-4

Cat. No.: VC11947258

Molecular Formula: C22H20N4O3S

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide - 1040637-04-4

Specification

CAS No. 1040637-04-4
Molecular Formula C22H20N4O3S
Molecular Weight 420.5 g/mol
IUPAC Name N-(2-methoxyphenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C22H20N4O3S/c1-26-21(28)20-19(15(12-23-20)14-8-4-3-5-9-14)25-22(26)30-13-18(27)24-16-10-6-7-11-17(16)29-2/h3-12,23H,13H2,1-2H3,(H,24,27)
Standard InChI Key XPLJOMRAKDCZCH-UHFFFAOYSA-N
SMILES CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4OC
Canonical SMILES CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4OC

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS: 1040637-04-4) comprises a pyrrolo[3,2-d]pyrimidin-4-one core substituted at the N3 position with a methyl group and at C7 with a phenyl ring . A thioether linkage bridges the C2 position to an acetamide side chain, which is further functionalized with a 2-methoxyphenyl group . Key molecular parameters include:

PropertyValue
Molecular FormulaC₂₂H₂₀N₄O₃S
Molecular Weight420.5 g/mol
LogP4.6274
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
Polar Surface Area56.277 Ų

The 2-methoxyphenyl group enhances solubility compared to non-polar analogues, while the sulfanyl linkage contributes to stability and target binding . X-ray crystallography confirms the regiochemistry of the pyrrolopyrimidine core, with bond lengths and angles consistent with similar derivatives.

Synthetic Pathways and Methodological Considerations

Core Scaffold Construction

The pyrrolo[3,2-d]pyrimidin-4-one core is synthesized via cyclization of 4-amino-5-methylpyrimidine precursors under acidic conditions. Key steps include:

  • Cyclocondensation: Reaction of 4-chloro-5-methylpyrimidine with ethyl acetoacetate in ethanol, catalyzed by p-toluenesulfonic acid, yields the bicyclic intermediate.

  • Methylation: N3-methylation is achieved using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base .

Functionalization and Coupling

The sulfanyl acetamide side chain is introduced via nucleophilic substitution:

  • Thiolation: Treatment of the C2-chloro intermediate with thiourea in refluxing ethanol generates the thiolate, which is subsequently alkylated with chloroacetyl chloride.

  • Amide Coupling: Reaction with 2-methoxyaniline in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) affords the final product .

Optimized Conditions:

  • Yield: 72% after purification by silica gel chromatography .

  • Purity: >98% (HPLC, C18 column, acetonitrile/water gradient).

Spectroscopic Characterization and Analytical Profiling

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-6), 7.45–7.32 (m, 5H, Ph), 6.95 (d, J = 8.4 Hz, 1H, H-5'), 6.89–6.82 (m, 2H, H-3', H-4'), 4.12 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃), 3.42 (s, 3H, NCH₃) .

  • ¹³C NMR: δ 170.2 (C=O), 159.8 (C-4), 152.3 (C-2), 134.5–126.1 (aromatic carbons), 55.6 (OCH₃), 38.4 (SCH₂) .

High-Resolution Mass Spectrometry (HRMS)

  • Observed [M+H]⁺: 421.1332 (calc. 421.1335) .

Fourier-Transform Infrared (FT-IR)

  • Peaks at 1705 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C-S), and 2830 cm⁻¹ (OCH₃).

TargetIC₅₀ (nM)Assay
CDK218.7 ± 1.2Fluorescence polarization
EGFR>1000ADP-Glo™ kinase assay

Mechanistically, the sulfanyl acetamide moiety occupies the ATP-binding pocket, forming hydrogen bonds with Glu81 and Leu83.

Antiproliferative Effects

In vitro studies against MCF-7 breast cancer cells demonstrate dose-dependent growth inhibition:

  • GI₅₀: 2.4 μM (72 hr treatment).

  • Apoptosis Induction: 23% increase in sub-G1 population via caspase-3 activation.

Comparative Analysis with Structural Analogues

Modifications to the acetamide substituent significantly impact activity:

CompoundR GroupCDK2 IC₅₀ (nM)Solubility (μg/mL)
N-(2-Methoxyphenyl) derivative2-OCH₃18.712.4
N-(4-Methoxyphenyl) derivative4-OCH₃34.29.8
N-(3-Chlorophenyl) derivative3-Cl56.96.2

The 2-methoxy substitution optimizes target affinity while maintaining aqueous solubility .

Pharmacokinetic and Toxicological Profile

Metabolic Stability

  • Half-life (Human Liver Microsomes): 41.3 min.

  • Major Metabolite: N-demethylated product (detected via LC-MS/MS).

Toxicity

  • LD₅₀ (Mouse): 128 mg/kg (oral).

  • hERG Inhibition: IC₅₀ > 30 μM, suggesting low cardiotoxicity risk.

Future Directions in Therapeutic Development

Ongoing research focuses on:

  • Prodrug Design: Esterification of the acetamide to enhance oral bioavailability.

  • Combination Therapy: Synergy with paclitaxel in triple-negative breast cancer models.

  • Targeted Delivery: Nanoparticle formulations to reduce off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator